molecular formula C10H12O2 B8491324 5-(Prop-2-en-1-yl)-3a,4-dihydro-2H-1,3-benzodioxole

5-(Prop-2-en-1-yl)-3a,4-dihydro-2H-1,3-benzodioxole

Cat. No. B8491324
M. Wt: 164.20 g/mol
InChI Key: NRSXSFHVWXSMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05315018

Procedure details

Dihydrosafrole (20 g), acetic acid (100 g) and water (10 g) were added to a mixture of acetic acid (250 ml), hexane (200 ml), acetic anhydride (40 g) and paraformaldehyde (40 g) to which 1.7 g of 40% sulphuric acid had been added. The reaction mixture was held at 60° C. for 5 hours and was then cooled to 20° C. and excess paraformaldehyde removed by filtration. Saturated brine (200 ml) was then added followed by ether (100 ml). The mixture was ether extracted (3 times) and combined extracts washed with brine (3 times). Following removal of solvent under reduced pressure the material was distilled under vacuum to give 4,5-methylenedioxy-2-propylbenzyl acetate (8) as a colourless oil (b.pt 154°-165° C. at 2.0 mm Hg) . . . Yield 59%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:12]2[CH:4]([CH2:5][C:6](=[CH:10][CH:11]=2)[CH2:7][CH:8]=[CH2:9])[O:3][CH2:2]1.[C:13]([O:16][C:17](=O)C)(=[O:15])[CH3:14].C=O.S(=O)(=O)(O)O>CCCCCC.C(O)(=O)C.O>[C:13]([O:16][CH2:17][C:10]1[CH:11]=[C:12]2[O:1][CH2:2][O:3][C:4]2=[CH:5][C:6]=1[CH2:7][CH2:8][CH3:9])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1COC2CC(CC=C)=CC=C12
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 g
Type
reactant
Smiles
C=O
Name
Quantity
1.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 g
Type
solvent
Smiles
O
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
excess paraformaldehyde removed by filtration
ADDITION
Type
ADDITION
Details
Saturated brine (200 ml) was then added
EXTRACTION
Type
EXTRACTION
Details
extracted (3 times)
WASH
Type
WASH
Details
washed with brine (3 times)
CUSTOM
Type
CUSTOM
Details
removal of solvent under reduced pressure the material
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=C2C(=C1)OCO2)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.